molecular formula C15H21NO4 B249784 1-(Morpholin-4-yl)propan-2-yl 4-methoxybenzoate

1-(Morpholin-4-yl)propan-2-yl 4-methoxybenzoate

Katalognummer B249784
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: CWDHPEPIPPEJOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-4-yl)propan-2-yl 4-methoxybenzoate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as MPPB and has the chemical formula C15H21NO4.

Wissenschaftliche Forschungsanwendungen

MPPB has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, a protein that is involved in the regulation of cellular functions such as calcium signaling, ion channel activity, and apoptosis. MPPB has also been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Wirkmechanismus

MPPB binds to the sigma-1 receptor and modulates its activity, leading to the regulation of various cellular functions. The exact mechanism of action of MPPB is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling and the activation of various signaling pathways.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of ion channel activity, and the inhibition of apoptosis. MPPB has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

MPPB has several advantages for lab experiments, including its high purity and stability, as well as its ability to bind specifically to the sigma-1 receptor. However, MPPB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of MPPB, including the development of more potent and selective sigma-1 receptor ligands, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of new synthetic methods for MPPB could lead to more efficient and cost-effective production of this compound.
In conclusion, 1-(Morpholin-4-yl)propan-2-yl 4-methoxybenzoate is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of MPPB and its role in various biological processes.

Synthesemethoden

The synthesis of MPPB involves the reaction between 4-methoxybenzoyl chloride and 1-(morpholin-4-yl)propan-2-amine in the presence of a base such as triethylamine. The reaction yields MPPB as a white crystalline solid with a melting point of 80-82°C.

Eigenschaften

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

1-morpholin-4-ylpropan-2-yl 4-methoxybenzoate

InChI

InChI=1S/C15H21NO4/c1-12(11-16-7-9-19-10-8-16)20-15(17)13-3-5-14(18-2)6-4-13/h3-6,12H,7-11H2,1-2H3

InChI-Schlüssel

CWDHPEPIPPEJOC-UHFFFAOYSA-N

SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)OC

Kanonische SMILES

CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.